Cas no 21729-98-6 (Methylcyanocarbamate)

Methylcyanocarbamate is a specialized organic compound featuring both cyano and carbamate functional groups, offering unique reactivity in synthetic chemistry applications. Its molecular structure enables versatile use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound’s carbamate moiety provides stability, while the cyano group enhances its utility in nucleophilic addition and cyclization reactions. Methylcyanocarbamate is particularly valued for its efficiency in constructing heterocyclic frameworks and as a precursor for ureas and thiocarbamates. Its well-defined reactivity profile and compatibility with various reaction conditions make it a practical choice for researchers in organic synthesis and industrial chemistry.
Methylcyanocarbamate structure
Methylcyanocarbamate structure
Product name:Methylcyanocarbamate
CAS No:21729-98-6
MF:C3H4N2O2
Molecular Weight:100.07606
MDL:MFCD09952509
CID:277680
PubChem ID:89023

Methylcyanocarbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid,N-cyano-, methyl ester
    • methyl N-cyanocarbamate
    • cyano-carbamic acid methyl ester
    • METHYL CYANAMIDO FORMATE
    • methyl-N-cyano carbamate
    • N-cyanocarbamic acid methyl ester
    • N-cyanomethylcarbamate
    • N-methoxycarbonylcyanamide
    • methylcyanocarbamate
    • 氰氨基甲酸甲酯
    • EINECS 244-548-0
    • 21729-98-6
    • DTXSID9027817
    • Phenyl4-Hydroxybenzoate
    • AKOS006312885
    • METHOXYCARBONYLCYANAMIDE
    • SCHEMBL4621463
    • Carbamic acid, cyano-, methyl ester
    • EN300-211474
    • W-107528
    • Methyl cyanocarbamate
    • carbomethoxycyanamide
    • METHYL CYANAMIDOFORMATE
    • UNII-ZTT2HH0P0A
    • Carbamic acid, N-cyano-, methyl ester
    • CS-0379068
    • ZSYJMXLJNPEAGP-UHFFFAOYSA-N
    • ZTT2HH0P0A
    • NS00026951
    • Methylcyanocarbamate
    • MDL: MFCD09952509
    • インチ: 1S/C3H4N2O2/c1-7-3(6)5-2-4/h1H3,(H,5,6)
    • InChIKey: ZSYJMXLJNPEAGP-UHFFFAOYSA-N
    • SMILES: COC(NC#N)=O

計算された属性

  • 精确分子量: 100.02700
  • 同位素质量: 100.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 111
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 62.1A^2

じっけんとくせい

  • 密度みつど: 1.195
  • Boiling Point: 172.4°C at 760 mmHg
  • フラッシュポイント: 58.1°C
  • Refractive Index: 1.42
  • PSA: 62.12000
  • LogP: 0.21438

Methylcyanocarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-211474-0.5g
methyl N-cyanocarbamate
21729-98-6
0.5g
$397.0 2023-09-16
TRC
M296475-1000mg
Methylcyanocarbamate
21729-98-6
1g
$534.00 2023-05-18
Enamine
EN300-211474-0.05g
methyl N-cyanocarbamate
21729-98-6
0.05g
$348.0 2023-09-16
Enamine
EN300-211474-0.25g
methyl N-cyanocarbamate
21729-98-6
0.25g
$381.0 2023-09-16
Enamine
EN300-211474-10g
methyl N-cyanocarbamate
21729-98-6
10g
$1778.0 2023-09-16
Enamine
EN300-211474-5.0g
methyl N-cyanocarbamate
21729-98-6
5g
$2110.0 2023-05-24
TRC
M296475-1g
Methylcyanocarbamate
21729-98-6
1g
$ 440.00 2022-06-04
Enamine
EN300-211474-10.0g
methyl N-cyanocarbamate
21729-98-6
10g
$3131.0 2023-05-24
Enamine
EN300-211474-1.0g
methyl N-cyanocarbamate
21729-98-6
1g
$728.0 2023-05-24
Enamine
EN300-211474-2.5g
methyl N-cyanocarbamate
21729-98-6
2.5g
$810.0 2023-09-16

Methylcyanocarbamate 合成方法

Methylcyanocarbamate 関連文献

Methylcyanocarbamateに関する追加情報

Professional Introduction to Methylcyanocarbamate (CAS No. 21729-98-6)

Methylcyanocarbamate, a compound with the chemical formula C₃H₃N₂O and a CAS number of 21729-98-6, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in the development of novel therapeutic agents.

The molecular structure of methylcyanocarbamate consists of a methyl group attached to a cyanocarbamate moiety. This distinctive arrangement makes it a valuable building block for synthesizing more complex molecules. The cyanocarbamate group, characterized by its high reactivity, enables various chemical transformations that are crucial for drug discovery and industrial applications.

In recent years, researchers have been exploring the pharmacological potential of methylcyanocarbamate derivatives. Studies have indicated that modifications to the cyanocarbamate group can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

One of the most compelling aspects of methylcyanocarbamate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, including the degradation of proteins and the regulation of cellular signaling. By designing inhibitors that target specific proteases, researchers can develop treatments for conditions such as cancer, HIV/AIDS, and autoimmune diseases. Methylcyanocarbamate serves as a key intermediate in constructing these inhibitors, offering a pathway to novel therapeutic strategies.

Recent advancements in computational chemistry have further enhanced the utility of methylcyanocarbamate. Molecular modeling studies have helped researchers predict the binding affinities and interactions between methylcyanocarbamate derivatives and biological targets. This computational approach has accelerated the drug discovery process by allowing scientists to design and optimize molecules with desired properties before conducting experimental synthesis.

The industrial significance of methylcyanocarbamate extends beyond pharmaceutical applications. It is also used as a precursor in the production of agrochemicals, where it contributes to the development of pesticides and herbicides that protect crops from pests and diseases. The compound's ability to undergo various chemical reactions makes it a valuable asset in synthetic chemistry, enabling the creation of diverse molecular structures with tailored functionalities.

Environmental considerations have also influenced the research on methylcyanocarbamate. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize processes involving this compound, ensuring that its production is both efficient and environmentally friendly.

The future prospects for methylcyanocarbamate are promising, with ongoing research aimed at uncovering new applications and improving existing ones. As our understanding of its chemical properties continues to grow, so does its potential to contribute to advancements in medicine, agriculture, and materials science. The compound's versatility makes it a cornerstone in modern chemical research, driving innovation across multiple disciplines.

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